molecular formula C9H16N2O2 B14421283 3-(4-Methylpiperazin-1-yl)oxolan-2-one CAS No. 81413-28-7

3-(4-Methylpiperazin-1-yl)oxolan-2-one

Cat. No.: B14421283
CAS No.: 81413-28-7
M. Wt: 184.24 g/mol
InChI Key: WUCWNFMVUTWGEE-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)oxolan-2-one is a chemical compound with the molecular formula C8H14N2O2 It is a derivative of piperazine and oxolanone, and it is known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)oxolan-2-one typically involves the reaction of 4-methylpiperazine with oxalyl chloride, followed by cyclization to form the oxolanone ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The product is then purified through techniques such as column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent recovery, crystallization, and drying to ensure the final product meets the required specifications for purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)oxolan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazin-1-yl)oxolan-2-one is unique due to its specific combination of the piperazine and oxolanone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

81413-28-7

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)oxolan-2-one

InChI

InChI=1S/C9H16N2O2/c1-10-3-5-11(6-4-10)8-2-7-13-9(8)12/h8H,2-7H2,1H3

InChI Key

WUCWNFMVUTWGEE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCOC2=O

Origin of Product

United States

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